molecular formula C17H18N2O3 B5424190 N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,4-dimethylphenyl)urea

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,4-dimethylphenyl)urea

Cat. No.: B5424190
M. Wt: 298.34 g/mol
InChI Key: ZCVDBGJMZJHNAC-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N’-(2,4-dimethylphenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a benzodioxole moiety and a dimethylphenyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N’-(2,4-dimethylphenyl)urea typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with 2,4-dimethylaniline in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

For industrial-scale production, the process may be optimized to include continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and advanced purification techniques like crystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-N’-(2,4-dimethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amine or aromatic positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: May serve as a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic agent for targeting specific enzymes or receptors.

    Industry: Used in the manufacture of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N’-(2,4-dimethylphenyl)urea would depend on its specific application. In biological systems, it may interact with proteins or enzymes, altering their activity. The benzodioxole and dimethylphenyl groups could facilitate binding to hydrophobic pockets in target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-N’-(2,4-dimethylphenyl)carbamate
  • N-(1,3-benzodioxol-5-ylmethyl)-N’-(2,4-dimethylphenyl)thiourea

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-N’-(2,4-dimethylphenyl)urea is unique due to the combination of the benzodioxole and dimethylphenyl groups, which may confer specific chemical reactivity and biological activity not found in similar compounds.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-(2,4-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-11-3-5-14(12(2)7-11)19-17(20)18-9-13-4-6-15-16(8-13)22-10-21-15/h3-8H,9-10H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVDBGJMZJHNAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NCC2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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